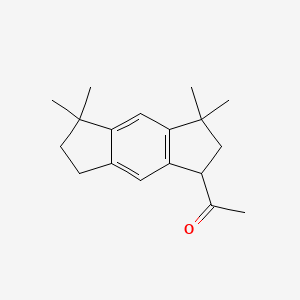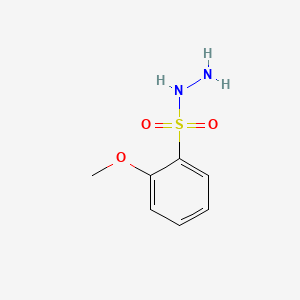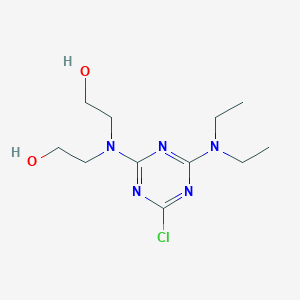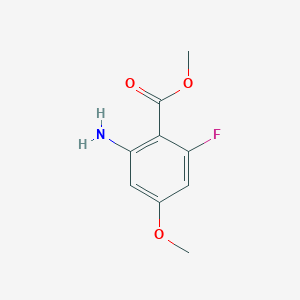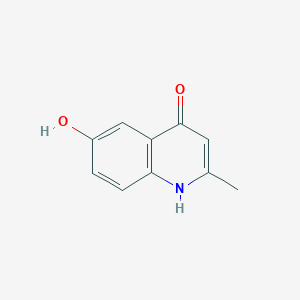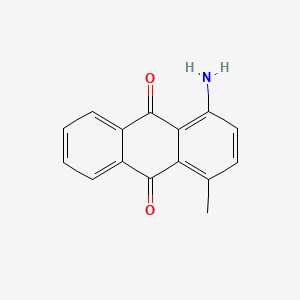
1-Amino-4-methylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-methylanthracene-9,10-dione is an organic compound with the molecular formula C₁₅H₁₁NO₂. It is a derivative of anthracene, characterized by the presence of an amino group at the 1-position and a methyl group at the 4-position on the anthracene ring system. This compound is known for its vibrant color and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Amino-4-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the nitration of 4-methylanthracene, followed by reduction to yield the corresponding amine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions: 1-Amino-4-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used as a reducing agent.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated anthracene derivatives.
科学的研究の応用
1-Amino-4-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research has explored its use in developing anticancer agents.
Industry: It is utilized in the production of organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of 1-amino-4-methylanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities.
類似化合物との比較
- 1-Amino-4-methyl-9,10-anthraquinone
- 1-Amino-4-chloro-9,10-anthraquinone
- 1-Amino-4-bromo-9,10-anthraquinone
Comparison: 1-Amino-4-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and biological activity profiles, making it a valuable compound for various applications.
特性
CAS番号 |
4947-16-4 |
|---|---|
分子式 |
C15H11NO2 |
分子量 |
237.25 g/mol |
IUPAC名 |
1-amino-4-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H11NO2/c1-8-6-7-11(16)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7H,16H2,1H3 |
InChIキー |
PHTDHFYUHFJDJW-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13129640.png)


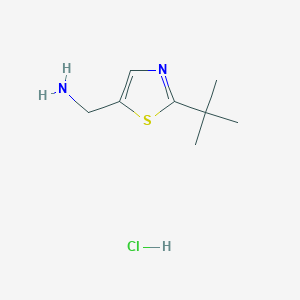



![2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one](/img/structure/B13129682.png)
